N'-[(E)-anthracen-9-ylmethylidene]octanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]OCTANEHYDRAZIDE is a Schiff base hydrazone compound derived from anthracene-9-carbaldehyde and octanehydrazide. Schiff bases are known for their ability to form stable complexes with transition metals, making them valuable in various fields of chemistry and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]OCTANEHYDRAZIDE typically involves the condensation reaction between anthracene-9-carbaldehyde and octanehydrazide in the presence of a solvent such as ethanol or methanol. The reaction is often carried out under reflux conditions with the addition of a few drops of glacial acetic acid to catalyze the process .
Industrial Production Methods
This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]OCTANEHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Various nucleophiles under mild to moderate conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Corresponding reduced hydrazones.
Substitution: Substituted hydrazones with different functional groups.
Scientific Research Applications
N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]OCTANEHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Industry: Utilized in the development of fluorescent dyes and sensors due to its photophysical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]OCTANEHYDRAZIDE involves its ability to form stable complexes with metal ions and interact with biological molecules. The compound’s hydrazone group can participate in hydrogen bonding and other non-covalent interactions, influencing its binding affinity and specificity . The molecular targets and pathways involved include enzyme inhibition and modulation of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- (E)-N1-[(Anthracen-9-yl)methylidene]-N4-phenylbenzene-1,4-diamine
Uniqueness
N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]OCTANEHYDRAZIDE is unique due to its specific structural features, including the anthracene moiety, which imparts distinct photophysical properties. This makes it particularly valuable in the development of fluorescent dyes and sensors . Additionally, its ability to form stable metal complexes and interact with biological molecules sets it apart from other similar compounds .
Properties
Molecular Formula |
C23H26N2O |
---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
N-[(E)-anthracen-9-ylmethylideneamino]octanamide |
InChI |
InChI=1S/C23H26N2O/c1-2-3-4-5-6-15-23(26)25-24-17-22-20-13-9-7-11-18(20)16-19-12-8-10-14-21(19)22/h7-14,16-17H,2-6,15H2,1H3,(H,25,26)/b24-17+ |
InChI Key |
NEKRLLBOYBXQRM-JJIBRWJFSA-N |
Isomeric SMILES |
CCCCCCCC(=O)N/N=C/C1=C2C=CC=CC2=CC3=CC=CC=C31 |
Canonical SMILES |
CCCCCCCC(=O)NN=CC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.